1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S2/c1-14-4-3-10-8(13)12-9-11-7(5-15-2)6-16-9/h6H,3-5H2,1-2H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKLPWRABXBLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Synthesis and Functionalization
Hantzsch Thiazole Ring Formation
The thiazole scaffold is constructed via the Hantzsch thiazole synthesis, a well-established method for generating 2-aminothiazoles. Starting with 1,3-dichloroacetone and thiourea , cyclization under basic conditions yields 4-(chloromethyl)thiazol-2-amine (Scheme 1).
Reaction Conditions :
- 1,3-Dichloroacetone (1.1 equiv) and thiourea (1.0 equiv) in acetone at room temperature for 72 hours.
- Yield : 68% after purification by column chromatography (EtOAc/heptane).
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of thiourea on 1,3-dichloroacetone, followed by cyclization and elimination of HCl to form the thiazole ring.
Introduction of the Methylthiomethyl Group
The chloromethyl group at the 4-position of the thiazole is substituted with a methylthio moiety via nucleophilic displacement. Two methods are prevalent:
Method A: Sodium Methanethiolate Substitution
Procedure :
- 4-(Chloromethyl)thiazol-2-amine (1.0 equiv) reacts with sodium methanethiolate (3.0 equiv) in THF at 0°C, transitioning to room temperature overnight.
- Additives : 15-crown-5 ether enhances NaH solubility.
- Yield : 60–68% after column chromatography.
Method B: Potassium Carbonate-Mediated Substitution
Procedure :
- 4-(Chloromethyl)thiazol-2-amine (1.0 equiv) and methyl mercaptan (3.0 equiv) in methanol with K₂CO₃ (2.0 equiv) at 70–80°C for 2 hours.
- Yield : 50–55% with simplified workup.
Critical Analysis :
Method A offers higher yields but requires stringent anhydrous conditions. Method B is more practical for large-scale synthesis despite moderate yields.
Urea Bond Formation
Isocyanate Coupling Strategy
The urea linkage is formed by reacting 4-((methylthio)methyl)thiazol-2-amine with 2-methoxyethyl isocyanate under basic conditions (Scheme 2).
Procedure :
- Deprotection (if applicable): Boc-protected amines are treated with 4N HCl in 1,4-dioxane.
- Coupling : The free amine (1.0 equiv) reacts with 2-methoxyethyl isocyanate (1.2 equiv) in THF or DCM using Et₃N or DIPEA (2.2 equiv) as a base.
- Purification : Column chromatography (DCM/MeOH) or preparative HPLC.
Yield : 5–20% (low yields attributed to challenging purification).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch + Method A | Thiazole synthesis, NaSMe substitution | 60–68% | High yield, scalable | Anhydrous conditions required |
| Hantzsch + Method B | Thiazole synthesis, K₂CO₃ substitution | 50–55% | Simplified workup | Moderate yield |
| Isocyanate Coupling | Urea bond formation | 5–20% | Direct coupling | Low yield due to purification challenges |
| Triphosgene Mediated | One-pot urea synthesis | 44–62% | Avoids isocyanate handling | Requires toxic reagents |
Optimization Strategies and Challenges
Improving Substitution Efficiency
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea involves its interaction with specific molecular targets. The thiazole ring and urea moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Urea-Thiazole Derivatives
Several urea-thiazole derivatives have been synthesized and studied for their biochemical properties. Key examples include:
Table 1: Comparison of Selected Urea-Thiazole Derivatives
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance biochemical activity. For example, compound 11f (3-chlorophenyl) and 11d (4-trifluoromethylphenyl) show higher molecular weights and improved target binding compared to unsubstituted analogues .
- Piperazine Linkers : Derivatives with piperazinyl-hydrazinyl extensions (e.g., 11i) exhibit enhanced solubility and enzymatic inhibition due to hydrogen-bonding interactions .
- Thioether vs.
Antimicrobial Activity:
- FabK Inhibitors: Compounds like those in Table 1 (e.g., bromophenyl-imidazolyl derivatives) inhibit Clostridioides difficile enoyl-ACP reductase II (FabK), a key enzyme in bacterial fatty acid synthesis. The target compound’s thiazole-methylthio group may similarly disrupt FabK’s active site .
- SAR Trends : Anti-C. difficile activity (MIC = 1.56–6.25 μg/mL) correlates with bulky substituents (e.g., trifluoromethylpyridyl), suggesting steric and electronic compatibility with FabK’s binding pocket .
Physicochemical Properties:
- Melting Points : Urea-thiazole derivatives with aromatic substituents (e.g., 1f in ) exhibit higher melting points (190–207°C) due to intermolecular hydrogen bonding and π-π stacking .
- Hydrogen Bonding : The urea moiety participates in N–H···O/N interactions, stabilizing crystal structures and enhancing thermodynamic stability .
Comparative Limitations and Opportunities
- Data Gaps : Direct data on the target compound’s synthesis yield, IC50, or MIC are unavailable. Extrapolation from analogues suggests moderate activity, but experimental validation is needed.
- Optimization Potential: Introducing piperazine linkers (as in 11i) or halogen substituents (Cl, Br) could improve the target compound’s bioactivity .
Biological Activity
Overview
1-(2-Methoxyethyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea is an organic compound that belongs to the class of ureas, characterized by the presence of a thiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The chemical structure of this compound includes:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Methoxyethyl Group : Contributes to solubility and reactivity.
- Methylthio Group : Enhances biological activity through potential interactions with biological targets.
Synthesis
The synthesis typically involves the reaction of 2-methoxyethylamine with 4-((methylthio)methyl)thiazol-2-yl isocyanate, conducted under controlled conditions to optimize yield and purity. The reaction is commonly performed in solvents like dichloromethane or tetrahydrofuran.
Antimicrobial Properties
Research has indicated that compounds similar to this compound have significant antimicrobial activity. For example, thiazole derivatives have been shown to exhibit efficacy against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural components .
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism is hypothesized to involve interaction with specific enzymes or receptors, which could modulate their activity. Such interactions are critical in the development of anticancer agents, as they can lead to the induction of apoptosis in malignant cells .
The proposed mechanism of action involves:
- Enzyme Inhibition : The thiazole and urea moieties may interact with key enzymes involved in cellular signaling pathways.
- Receptor Modulation : Potential binding to receptors that regulate cell growth and apoptosis.
Case Studies
Several studies have explored the biological effects of thiazole derivatives:
- Antimicrobial Study : A study on related thiazole compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating a promising antimicrobial profile .
- Cancer Cell Line Testing : Research involving cancer cell lines showed that thiazole derivatives could induce cell cycle arrest and apoptosis, supporting further investigation into their therapeutic potential .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Methoxyethyl)-3-(4-methylthiazol-2-yl)urea | Lacks methylthio group | Moderate antimicrobial activity |
| 1-(2-Methoxyethyl)-3-(4-sulfonylmethyl)thiazol-2-ylurea | Contains sulfonyl instead of methylthio | Enhanced anticancer activity |
Q & A
Q. (Basic)
- 1H/13C NMR: Confirm urea linkage (δ ~6.5–7.5 ppm for NH protons) and thiazole/methoxyethyl substituents .
- HRMS: Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
What in vitro biological screening approaches are recommended to evaluate this compound’s therapeutic potential?
Q. (Basic)
- Enzyme inhibition: Use fluorescence-based assays (e.g., urease inhibition with jack bean extract) .
- Antimicrobial activity: Perform MIC assays against Gram-positive/negative strains .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
How can researchers address low yield in the final urea coupling step during synthesis?
Q. (Advanced)
- Solvent optimization: Replace DMF with tetrahydrofuran (THF) to reduce side reactions .
- Catalyst use: Employ 4-dimethylaminopyridine (DMAP) to accelerate isocyanate-thiazole coupling .
- Temperature control: Conduct reactions under inert gas at −10°C to stabilize reactive intermediates .
What analytical strategies resolve discrepancies in enzymatic inhibition data between batch syntheses?
Q. (Advanced)
- Impurity profiling: Compare HPLC chromatograms to identify byproducts (e.g., unreacted thiazole) .
- X-ray crystallography: Confirm stereochemical consistency of active batches .
- DSC/TGA: Detect polymorphic variations affecting bioactivity .
Which computational modeling techniques predict target engagement specificity for this urea derivative?
Q. (Advanced)
- Molecular docking: Use AutoDock Vina to simulate binding to enzymes (e.g., InhA for antitubercular activity) .
- MD simulations: GROMACS-based 100-ns trajectories assess stability in kinase ATP-binding pockets .
- QSAR models: Corrogate substituent effects (e.g., methylthio vs. trifluoromethyl) on IC50 values .
How does the methylthio-methyl thiazole substituent influence bioavailability compared to other sulfur-containing analogs?
Q. (Advanced)
- LogP studies: Measure partition coefficients (e.g., shake-flask method) to compare hydrophobicity with thiophene or furan analogs .
- Metabolic stability: Incubate with liver microsomes; quantify parent compound via LC-MS to assess CYP450 resistance .
- Caco-2 permeability: Evaluate intestinal absorption potential (Papp >1×10⁻⁶ cm/s) .
What experimental controls are critical when assessing this compound’s cytotoxicity in heterogeneous cell models?
Q. (Advanced)
- Isogenic controls: Use CRISPR-edited cell lines to isolate target-specific effects .
- ROS detection: Include N-acetylcysteine to confirm apoptosis is not artifactually induced .
- Caspase-3/7 assays: Differentiate necrotic vs. apoptotic mechanisms .
How can structure-activity relationship (SAR) studies be designed to optimize the methoxyethyl pharmacophore?
Q. (Advanced)
- Systematic substitution: Synthesize ethoxyethyl, propoxyethyl, and cyclopropylmethyl analogs .
- Free-energy perturbation (FEP): Compute binding affinity changes for substituent modifications .
- Pharmacokinetic profiling: Compare AUC(0–24h) and T1/2 in rodent models .
What orthogonal validation methods confirm target modulation observed in primary high-throughput screens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
